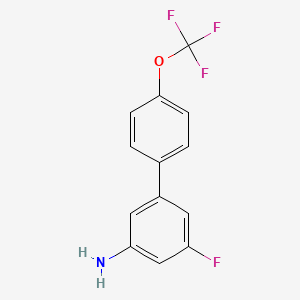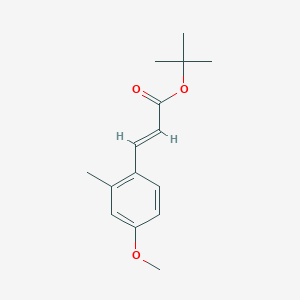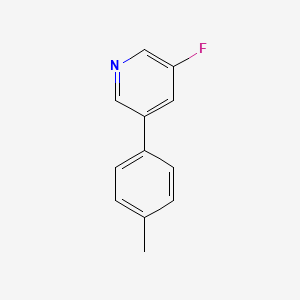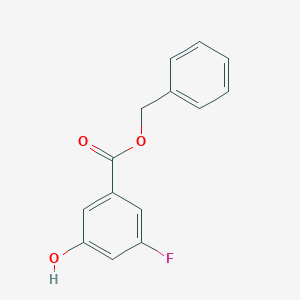
3-Amino-5-fluoro-4'-(trifluoromethoxy)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of the biphenyl compound introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3-Amino-5-fluoro-4’-(trifluoromethoxy)biphenyl would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-4’-(trifluoromethoxy)biphenyl typically involves multiple steps:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Substituted biphenyl derivatives with various functional groups replacing the fluorine or trifluoromethoxy groups.
Scientific Research Applications
3-Amino-5-fluoro-4’-(trifluoromethoxy)biphenyl has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological processes involving fluorinated compounds or to develop fluorinated analogs of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-4’-(trifluoromethoxy)biphenyl depends on its specific application:
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or electrostatic interactions. The presence of the fluorine and trifluoromethoxy groups can enhance binding affinity and selectivity.
In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-fluoro-4’-(methoxy)biphenyl: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Amino-5-chloro-4’-(trifluoromethoxy)biphenyl: Similar structure but with a chlorine atom instead of a fluorine atom.
3-Amino-5-fluoro-4’-(trifluoromethyl)biphenyl: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
3-Amino-5-fluoro-4’-(trifluoromethoxy)biphenyl is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing properties and ability to enhance metabolic stability in pharmaceutical compounds .
Properties
IUPAC Name |
3-fluoro-5-[4-(trifluoromethoxy)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHWEECRHQWLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157866.png)
![5-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157867.png)
![3'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157874.png)
![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157881.png)
![5-Fluoro-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8157882.png)
![5-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157886.png)
![5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8157890.png)
![2'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157897.png)
![5-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157909.png)


